Filgotinib

Content Navigation

CAS Number

Product Name

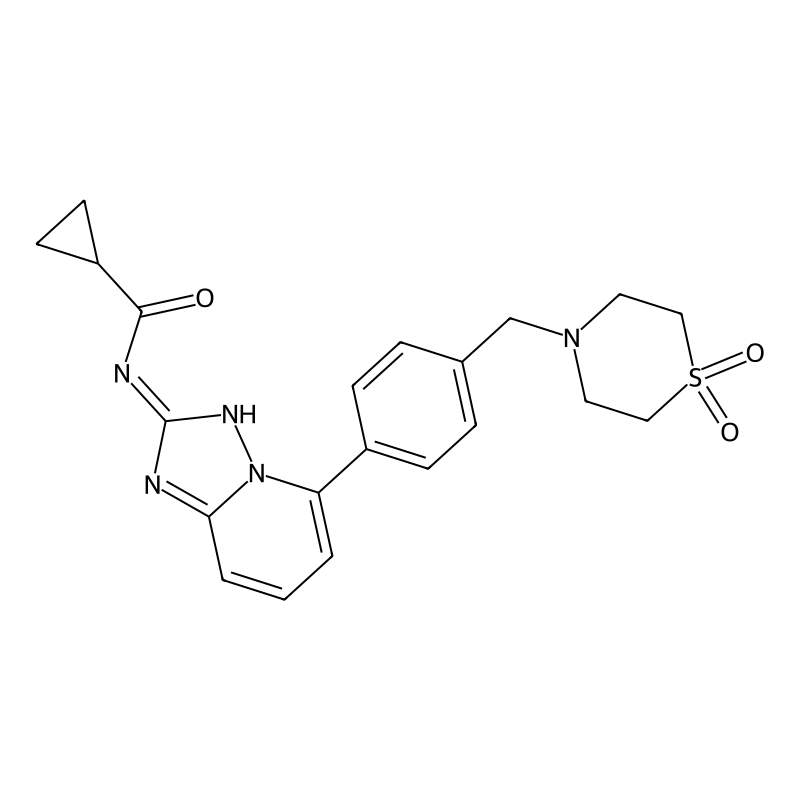

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Filgotinib (GLPG0634) is a JAK1-selective, orally bioavailable inhibitor utilized as a benchmark compound in immunological research, kinase selectivity profiling, and autoimmune disease modeling. Unlike earlier-generation pan-JAK inhibitors, Filgotinib was rationally designed via triazolopyridine optimization to preferentially target JAK1-dependent signaling pathways, such as IL-6 and IFN-alpha, while minimizing interference with JAK2 and JAK3 networks. For procurement professionals and assay developers, its value lies in its quantified kinome selectivity, measurable metabolic stability, and availability in both free base and salt forms to accommodate diverse in vitro and in vivo formulation requirements [1].

Research Fit

Substituting Filgotinib with broad-spectrum JAK inhibitors like Tofacitinib or Baricitinib fundamentally alters assay specificity. While these alternatives suppress JAK-STAT signaling, they exhibit potent off-target inhibition of JAK2 (disrupting GM-CSF and erythropoiesis models) and JAK3 (suppressing IL-15-dependent natural killer cell proliferation). Consequently, using a pan-JAK or mixed JAK1/2 inhibitor in place of Filgotinib introduces confounding variables in pathway-specific immunological assays. Furthermore, from a formulation standpoint, the practical insolubility of Filgotinib free base in aqueous media necessitates careful selection between the free base for DMSO-based in vitro screening and its maleate or sulfate salts for aqueous in vivo dosing, a distinction that generic substitution often overlooks[1].

Substitution Risk

Whole-Blood Cellular Selectivity for JAK1 over JAK2

In human whole blood assays comparing IL-6/STAT1 (JAK1-dependent) versus GM-CSF/STAT5 (JAK2-dependent) signaling, Filgotinib demonstrates a distinct selectivity profile. It inhibits the JAK1 pathway with an IC50 of 0.629 µM, while requiring 17.5 µM to inhibit the JAK2 pathway, yielding an approximate 30-fold selectivity window. This contrasts with mixed inhibitors like Baricitinib, which show near-equivalent potency against both isoforms[1].

| Evidence Dimension | IC50 for JAK1 vs JAK2 in human whole blood |

| Target Compound Data | JAK1 IC50: 0.629 µM; JAK2 IC50: 17.5 µM |

| Comparator Or Baseline | Baricitinib (Low relative selectivity for JAK1 vs JAK2) |

| Quantified Difference | ~30-fold cellular selectivity for JAK1 over JAK2 |

| Conditions | Human whole blood assay (IL-6/STAT1 vs GM-CSF/STAT5) |

Enables researchers to isolate JAK1-driven cytokine responses without confounding interference from JAK2-mediated hematological pathways.

Preservation of JAK3-Dependent NK Cell Proliferation

A measurable differentiator for Filgotinib is its reduced impact on JAK3-dependent immune functions, such as natural killer (NK) cell activity. In vitro assays reveal that Filgotinib inhibits IL-15-induced NK cell proliferation with an IC50 of 315 nM. In contrast, pan-JAK inhibitors like Tofacitinib and Upadacitinib suppress this pathway at much lower concentrations (IC50: 4–12 nM) [1].

| Evidence Dimension | Inhibition of IL-15-induced NK cell proliferation (IC50) |

| Target Compound Data | IC50: 315 nM |

| Comparator Or Baseline | Tofacitinib / Upadacitinib (IC50: 4–12 nM) |

| Quantified Difference | 26- to 78-fold reduction in inhibitory potency against NK cell proliferation |

| Conditions | In vitro IL-15-induced NK cell proliferation assay |

Crucial for immunotoxicity screening and studies where the preservation of baseline innate immune cell function is required.

In Vitro Metabolic Stability for Extended Assays

Filgotinib exhibits sustained metabolic stability, which is a critical parameter for long-duration in vitro and in vivo studies. Following a 60-minute incubation, 87% of the compound remains intact in human liver microsomes. Furthermore, it demonstrates a half-life of >200 minutes across rat, dog, and human hepatocytes, ensuring consistent exposure and reproducible dosing profiles during prolonged experimental windows [1].

| Evidence Dimension | In vitro metabolic half-life |

| Target Compound Data | Half-life >200 min; 87% remaining at 60 min |

| Comparator Or Baseline | Rapidly cleared baseline kinase inhibitors (<30 min half-life) |

| Quantified Difference | Sustained stability (>200 min) across multiple species models |

| Conditions | Human, rat, and dog hepatocyte and liver microsome incubations |

Reduces the need for frequent redosing in cell culture and improves the reliability of time-course pharmacokinetic models.

Formulation-Dependent Aqueous Solubility (Free Base vs. Salt)

The procurement of Filgotinib requires careful consideration of its physical form, as the free base is practically insoluble in water and relies on organic solvents like DMSO or dioxane for dissolution. To overcome this in aqueous or in vivo applications, acid addition salts such as Filgotinib maleate or sulfate are utilized, which enhance aqueous solubility and bioavailability without altering the core compound's kinase selectivity profile [1].

| Evidence Dimension | Aqueous processability and solubility |

| Target Compound Data | Filgotinib Maleate / Sulfate (Enhanced aqueous solubility) |

| Comparator Or Baseline | Filgotinib Free Base (Practically insoluble in water) |

| Quantified Difference | Shift from obligate organic solvent dependence to aqueous compatibility |

| Conditions | Formulation for in vivo oral dosing vs. in vitro DMSO stock preparation |

Dictates catalog selection (salt vs. free base) to ensure compatibility with the intended vehicle (aqueous dosing vs. DMSO-based high-throughput screening).

High-Precision JAK1/STAT1 Pathway Modeling

Procuring Filgotinib allows researchers to specifically isolate IL-6 and IFN-alpha signaling without triggering the JAK2-dependent GM-CSF interference common with Baricitinib [1].

Immunosparing Toxicology Screening

Deploying the compound in immune-competent cell models where the preservation of IL-15-induced NK cell proliferation is necessary to avoid confounding immunosuppressive artifacts caused by pan-JAK inhibitors [1].

Long-Duration Hepatocyte Assays

Utilizing the compound's >200-minute metabolic half-life for extended time-course studies in human or rat liver microsomes without premature compound degradation [2].

Vehicle-Specific In Vivo Dosing

Procuring Filgotinib maleate or sulfate for aqueous-based oral gavage in murine models of rheumatoid arthritis, avoiding the precipitation risks associated with the free base[3].

Application Fit Matrix

References

- [1] Tanaka, Y., et al. (2022). Filgotinib, a novel JAK1-preferential inhibitor for the treatment of rheumatoid arthritis: An overview from clinical trials. Modern Rheumatology, 32(1), 22-32.

- [2] Menet, C. J., et al. (2014). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry, 57(22), 9323–9342.

- [3] Galapagos NV. (2017). Solid forms of filgotinib free base (WO2017012773A1). World Intellectual Property Organization.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Rheumatoid arthritis Jyseleca is indicated for the treatment of moderate to severe active rheumatoid arthritis in adult patients who have responded inadequately to, or who are intolerant to one or more disease modifying anti rheumatic drugs (DMARDs). Jyseleca may be used as monotherapy or in combination with methotrexate (MTX). Ulcerative colitisJyseleca is indicated for the treatment of adult patients with moderately to severely active ulcerative colitis who have had an inadequate response with, lost response to, or were intolerant to either conventional therapy or a biologic agent.

Treatment of Crohn's disease, Treatment of ulcerative colitis

Treatment of chronic idiopathic arthritis (including rheumatoid arthritis , ankylosing spondylarthritis , psoriatic arthritis , and juvenile idiopathic arthritis )

Drug Classes

Mechanism of Action

Absorption Distribution and Excretion

Of the total administered dose of filgotinib, approximately 87% undergoes renal elimination while 15% undergoes faecal elimination.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

2: Roskoski R Jr. Janus kinase (JAK) inhibitors in the treatment of inflammatory and neoplastic diseases. Pharmacol Res. 2016 Sep;111:784-803. doi: 10.1016/j.phrs.2016.07.038. Epub 2016 Jul 26. Review. PubMed PMID: 27473820.

3: Liu CY, Li Q, Zhou XD. [Inhibition of suppressor of cytokine signaling 1 on lipopolysaccharide-induced mucin5AC hypersecretion and the mechanism in human bronchial epithelial cells]. Zhonghua Yi Xue Za Zhi. 2016 Mar 29;96(12):966-70. doi: 10.3760/cma.j.issn.0376-2491.2016.12.012. Chinese. PubMed PMID: 27045723.

4: Nielsen OH, Seidelin JB, Ainsworth M, Coskun M. Will novel oral formulations change the management of inflammatory bowel disease? Expert Opin Investig Drugs. 2016 Jun;25(6):709-18. doi: 10.1517/13543784.2016.1165204. Epub 2016 Mar 28. PubMed PMID: 26967267.

5: Namour F, Desrivot J, Van der Aa A, Harrison P, Tasset C, van't Klooster G. Clinical Confirmation that the Selective JAK1 Inhibitor Filgotinib (GLPG0634) has a Low Liability for Drug-drug Interactions. Drug Metab Lett. 2016;10(1):38-48. PubMed PMID: 26693854.

6: Namour F. Author's Reply to Srinivas:

Explore Compound Types